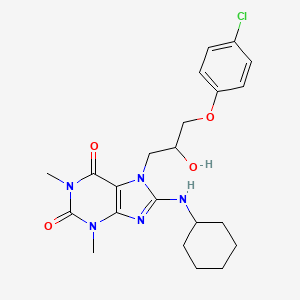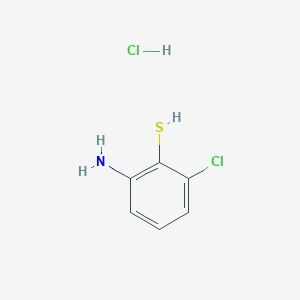
2-(4-Iodopyrazolyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodopyrazolyl)propylamine, also known as 4-iodo-3-(2-aminopropyl)pyrazole (4-IAPP), is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms in the ring. 4-IAPP has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 4-IAPP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation. Specifically, 4-IAPP has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression.
Biochemical and Physiological Effects:
In addition to its anti-proliferative effects, 4-IAPP has also been found to exhibit other biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, 4-IAPP has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-IAPP in lab experiments is its high potency and selectivity. This compound has been found to be highly effective at inhibiting the activity of CDKs, making it a valuable tool for studying the role of these enzymes in cell proliferation. However, one limitation of using 4-IAPP is its potential toxicity. Like many other synthetic compounds, 4-IAPP may have adverse effects on cellular and organismal health if used at high concentrations.
Future Directions
There are several future directions for research on 4-IAPP. One area of interest is the development of new derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 4-IAPP and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and efficacy of 4-IAPP in animal models and eventually in human clinical trials.
Synthesis Methods
The synthesis of 4-IAPP involves the reaction of 4-iodopyrazole with 1,3-diaminopropane in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 4-IAPP.
Scientific Research Applications
4-IAPP has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of 4-IAPP is in the field of cancer research. Studies have shown that this compound has potent anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN3/c1-5(2-8)10-4-6(7)3-9-10/h3-5H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRSNLWURZZUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=C(C=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(N-butyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2426935.png)




![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2426947.png)






